2-(2-Fluorophenyl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-6-2-1-4-8(10)11-9(12(15)16)5-3-7-14-11/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHLTHKREVUGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593519 | |
| Record name | 2-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214359-99-5 | |
| Record name | 2-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations of 2 2 Fluorophenyl Nicotinic Acid and Its Analogs
Strategies for the Synthesis of the Nicotinic Acid Core
The formation of the fundamental nicotinic acid skeleton is a primary concern in the synthesis of these compounds. Two prominent strategies include the manipulation of existing functional groups and the de novo construction of the pyridine (B92270) ring.
Esterification and Subsequent Hydrolysis Processes
A common and straightforward approach to obtaining nicotinic acids involves the initial synthesis of their corresponding esters, which are then hydrolyzed to the desired carboxylic acid. This two-step process offers advantages in purification and handling of intermediates.
The esterification of a nicotinic acid derivative can be a key step in a synthetic sequence. researchgate.net For instance, methyl nicotinate (B505614) can be prepared and subsequently undergo further reactions. researchgate.nettiiips.com The final step in such a sequence is typically a hydrolysis reaction, often carried out under acidic or basic conditions, to convert the ester back to the carboxylic acid. For example, the saponification of an ester using a base like sodium hydroxide (B78521) in refluxing methanol (B129727) is a standard procedure to yield the final nicotinic acid analog. nih.gov
The choice of esterification and hydrolysis conditions is critical to ensure high yields and avoid unwanted side reactions. For example, the hydrolysis of nicotinonitrile can be a route to nicotinic acid, where the nitrile group is converted to a carboxylic acid. google.com This method highlights the versatility of functional group interconversion in accessing the nicotinic acid core.
Table 1: Examples of Esterification and Hydrolysis in Nicotinic Acid Synthesis
| Starting Material | Reagents/Conditions | Product | Reference |
| Nicotinic acid | Methanol, Acid catalyst | Methyl nicotinate | researchgate.net |
| Ester derivative | NaOH, Methanol, Reflux | Nicotinic acid analog | nih.gov |
| Nicotinonitrile | Hydrolysis | Nicotinic acid | google.com |
Pyridine Ring Construction Approaches
Instead of modifying a pre-existing pyridine ring, chemists can build the nicotinic acid core from acyclic precursors. These de novo synthesis methods offer a high degree of flexibility in introducing various substituents onto the pyridine ring. acsgcipr.orgillinois.edu
Several named reactions are employed for pyridine ring synthesis, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. matanginicollege.ac.in Another approach is the Bohlmann-Rahtz pyridine synthesis, which is useful for creating substituted pyridines. illinois.edu These methods typically involve the formation of carbon-carbon and carbon-nitrogen bonds through a series of reactions, including aldol-type condensations, Michael additions, and subsequent cyclization and aromatization steps. acsgcipr.org
The choice of starting materials in these ring construction approaches directly influences the substitution pattern of the final nicotinic acid derivative. For example, the oxidation of fused-ring pyridine compounds or alkyl-substituted pyridines can also serve as a route to nicotinic acids. google.comgoogle.comoaepublish.com The development of novel routes to 2-trifluoromethyl-nicotinic acid derivatives often involves the synthesis of the pyridine ring as a key step. nih.gov
Introduction of the Fluorophenyl Moiety and Other Substituents
Once the nicotinic acid core is established, the next critical step is the introduction of the 2-fluorophenyl group at the 2-position of the pyridine ring, along with any other desired substituents.
Nucleophilic Aromatic Substitution on Pyridine Rings
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto electron-deficient aromatic rings like pyridine. acs.orgyoutube.comyoutube.com The presence of the electronegative nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the 2- and 4-positions. matanginicollege.ac.in
In the context of synthesizing 2-(2-fluorophenyl)nicotinic acid, a common strategy involves the reaction of a 2-halonicotinic acid, such as 2-chloronicotinic acid, with a suitable nucleophile. researchgate.netyoutube.com For the introduction of an aryl group, a Suzuki cross-coupling reaction, a type of SNAr, can be employed, reacting the 2-halopyridine with an arylboronic acid in the presence of a palladium catalyst. organic-chemistry.org This method allows for the direct formation of the carbon-carbon bond between the pyridine ring and the fluorophenyl moiety.
The reactivity of the pyridine ring towards SNAr can be enhanced by the presence of electron-withdrawing groups on the ring. youtube.com The reaction conditions, including the choice of solvent, base, and catalyst, are crucial for achieving high yields and selectivity. researchgate.net
Condensation Reactions with Hydrazide Intermediates
Condensation reactions provide another versatile route for modifying the nicotinic acid scaffold. monash.edu These reactions often involve the formation of a new bond with the elimination of a small molecule, such as water.
A key strategy involves the use of nicotinic acid hydrazide intermediates. These hydrazides can be synthesized from the corresponding nicotinic acid esters by reaction with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net The resulting hydrazide is a versatile building block that can undergo condensation with various electrophiles to introduce a wide range of substituents. For example, condensation with aldehydes or ketones can form hydrazones, which can be further cyclized to form various heterocyclic systems. researchgate.net
The use of hydrazide intermediates is particularly valuable for the synthesis of more complex derivatives, such as those containing oxadiazole rings. researchgate.net The chemical synthesis of proteins has also utilized peptide hydrazides as key intermediates. researchgate.netnih.gov
Table 2: Applications of Hydrazide Intermediates in Synthesis
| Starting Material | Reagent | Product Type | Reference |
| Ethyl-2-(trimethylammonium)-isonicotinate | Hydrazine hydrate | 2-[18F]-Fluoroisonicotinic acid hydrazide | nih.gov |
| Nicotinic acid ester | Hydrazine hydrate | Nicotinic acid hydrazide | researchgate.net |
| Peptide on resin | Hydrazine | Peptide hydrazide | researchgate.net |
Direct Trifluoromethylation and Fluorination Methods
The introduction of fluorine and trifluoromethyl groups is of significant interest in medicinal chemistry due to the unique properties these groups impart to molecules. uni-muenster.defluoromart.com Direct methods for the fluorination and trifluoromethylation of pyridine rings have been developed to streamline the synthesis of fluorinated analogs.
Direct fluorination of substituted pyridines can be achieved using various reagents. google.com For instance, elemental fluorine, often diluted with an inert gas, can be used to introduce a fluorine atom at the 2-position of the pyridine ring. google.comrsc.org Another approach involves the use of silver(II) fluoride (B91410) (AgF2) for C-H fluorination. acs.org
The direct introduction of a trifluoromethyl group can be more challenging. However, methods have been developed for the trifluoromethylation of nicotinic acid derivatives. researchgate.netchemicalbook.com These methods often involve the use of specialized trifluoromethylating agents. The development of efficient and site-selective methods for the introduction of fluorinated groups is an active area of research. uni-muenster.de
Derivatization and Functional Group Interconversion
The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse analogs such as amides, hydrazides, and esters. These derivatization reactions are crucial for modulating the compound's physicochemical properties and for introducing labels for imaging studies.
Amide bond formation is a cornerstone of medicinal chemistry, and derivatives of this compound are readily prepared using standard coupling techniques. The carboxylic acid can be activated, for example, by conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting activated species is then reacted with a primary or secondary amine to furnish the corresponding amide. Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide (HATU) can directly facilitate the condensation of the carboxylic acid with an amine, often yielding clean products in high yields. mdpi.com
Hydrazide derivatives are also synthetically accessible and serve as important intermediates for constructing more complex heterocyclic systems or for creating hydrazone linkages. The most common and direct method for synthesizing nicotinic acid hydrazides is through the hydrazinolysis of a corresponding ester, typically a methyl or ethyl ester. mdpi.com This reaction involves refluxing the ester with hydrazine hydrate (NH₂NH₂·H₂O), which acts as both the nucleophile and the solvent in some cases. mdpi.comresearchgate.net Another established route involves the initial conversion of the nicotinic acid to its nicotinoyl chloride, which is then reacted with hydrazine hydrate to form the hydrazide. researchgate.netpharmascholars.com These methods are broadly applicable to substituted nicotinic acids. For instance, N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides have been successfully synthesized, demonstrating the viability of these methods for fluorophenyl-substituted nicotinic acid scaffolds. mdpi.comnih.gov
Table 1: General Methods for the Synthesis of Nicotinic Acid Hydrazides
| Starting Material | Reagents | Key Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Nicotinic Acid Ester | Hydrazine Hydrate (NH₂NH₂·H₂O) | Reflux | Nicotinic Acid Hydrazide | mdpi.com |
The synthesis of esters from this compound is typically achieved through standard esterification reactions. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid or hydrochloric acid) under reflux conditions, is a classic approach. For more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an alcohol.
A particularly important class of esters are activated esters, such as tetrafluorophenyl (TFP) esters. These are synthesized for use as prosthetic groups in bioconjugation. For example, the synthesis of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) has been developed as a key intermediate for labeling biomolecules. This highlights the utility of ester formation not just as a final derivatization step, but as a strategic move to facilitate further reactions, like amide bond formation with peptides.
The introduction of positron-emitting radionuclides, such as fluorine-18 (B77423) (t½ ≈ 109.8 min), into molecules like this compound analogs is critical for their use as probes in Positron Emission Tomography (PET) imaging. The short half-life of ¹⁸F necessitates rapid and highly efficient radiolabeling methods, often performed in automated synthesis modules.
A common strategy for ¹⁸F-labeling of nicotinic acid derivatives involves a nucleophilic aromatic substitution (SₙAr) reaction on a highly activated precursor. For instance, a precursor molecule containing a trimethylammonium salt as a leaving group is reacted with no-carrier-added [¹⁸F]fluoride. This reaction is typically performed in an aprotic solvent like acetonitrile (B52724) in the presence of a phase-transfer catalyst such as Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃).
A notable example is the one-pot, two-step synthesis of an ¹⁸F-labeled maleimide (B117702) tracer, which begins with the high-yielding synthesis of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). acs.org This activated ester is then immediately used for amidation with an amine-containing molecule, such as N-(2-aminoethyl)maleimide, to form the final radiolabeled conjugate. acs.org This approach, where the ¹⁸F-labeled nicotinic acid is first converted into a highly reactive ester, is a powerful strategy for conjugating the radiolabel to peptides and other biomolecules.
Table 2: Example Radiosynthesis Strategy for an ¹⁸F-Labeled Nicotinic Acid Derivative
| Step | Precursor/Intermediate | Reagents and Conditions | Product/Next Intermediate | Reference(s) |
|---|---|---|---|---|
| 1. ¹⁸F-Fluorination | Trimethylammonium-nicotinate precursor | [¹⁸F]F⁻, K₂₂₂, K₂CO₃, Acetonitrile, Heat | [¹⁸F]Fluoronicotinic acid derivative | acs.org |
| 2. Activation | [¹⁸F]Fluoronicotinic acid derivative | Tetrafluorophenol, coupling agent (e.g., DCC) | [¹⁸F]Fluoronicotinic acid TFP ester | acs.org |
Automated synthesis modules, like the GE TRACERlab, are often employed to handle the multistep radiosynthesis, including the trapping of cyclotron-produced [¹⁸F]fluoride, the fluorination reaction, and subsequent purification steps. beilstein-journals.org
Mechanistic Studies in Synthetic Method Development (e.g., Sonochemical Reactions)
While specific mechanistic studies on the synthesis of this compound derivatives using sonochemistry are not widely reported, the principles of sonochemistry offer a theoretical framework for potential process optimization. Sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The underlying mechanism is not a direct interaction of sound waves with molecules but is based on the phenomenon of acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. acs.orgnih.gov
The collapse of these cavitation bubbles generates transient, localized "hot spots" with extreme conditions, including temperatures of several thousand Kelvin and pressures exceeding several hundred atmospheres. beilstein-journals.org This process has two main consequences relevant to synthetic chemistry:
Primary Sonochemistry: The extreme temperatures inside the collapsing bubble can lead to the homolytic cleavage of bonds, generating radicals.
Secondary Sonochemistry: The shockwaves, shear forces, and high-velocity microjets of liquid generated by bubble collapse near a surface (e.g., a solid reactant or catalyst) can dramatically enhance mass transfer and activate the surface. nih.gov This mechanical effect is particularly beneficial for heterogeneous reactions, where it can break down aggregates, clean and activate solid surfaces, and increase the rate of reaction between phases. acs.org
In the context of synthesizing derivatives of this compound, sonication could potentially enhance reactions such as esterification or the formation of amides and hydrazides. For example, in a Fischer esterification (a liquid-liquid or solid-liquid heterogeneous system if the acid is poorly soluble), the intense mixing and mass transfer provided by ultrasound could accelerate the reaction rate, potentially allowing for lower reaction temperatures or shorter reaction times. Similarly, for reactions involving solid reagents, such as the reaction of the acid with a solid amine salt, sonication could improve reaction efficiency by continuously breaking up the solid particles and exposing fresh surfaces for reaction. beilstein-journals.org
Iii. Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique in organic chemistry for elucidating molecular structure. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) provides information on the number and electronic environment of hydrogen atoms in a molecule. In 2-(2-Fluorophenyl)nicotinic acid, distinct signals are expected for the protons on the pyridine (B92270) ring and the fluorophenyl ring.
The pyridine ring of the nicotinic acid moiety contains three protons. Their chemical shifts are influenced by the electronegative nitrogen atom and the electron-withdrawing carboxylic acid group, typically causing them to appear in the downfield region of the spectrum (δ 7.5-9.2 ppm). stackexchange.comchemicalbook.com The 2-fluorophenyl group has four protons, and their chemical shifts are affected by the fluorine atom and the attachment to the pyridine ring. Protons on aromatic rings generally appear between δ 6.5 and 8.0 ppm. libretexts.orglibretexts.org
Spin-spin coupling provides further structural detail. Protons on adjacent carbons will split each other's signals into multiplets (e.g., doublets, triplets). Additionally, the fluorine atom (¹⁹F, spin ½) will couple with nearby protons, particularly the proton ortho to it on the phenyl ring, resulting in further splitting (doublet of doublets, etc.).
Predicted ¹H NMR Data for this compound This table presents predicted values based on analogous structures and chemical shift theory.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Pyridine Ring Protons (H4, H5, H6) | 7.5 - 9.2 | dd, ddd, d | Chemical shifts are downfield due to the influence of the nitrogen atom and carboxylic acid group. Multiplicity arises from H-H coupling. |
| Fluorophenyl Ring Protons (H3', H4', H5', H6') | 7.0 - 8.0 | m | Complex multiplets (m) are expected due to both H-H and H-F coupling. |
| Carboxylic Acid Proton (-COOH) | > 10 | s (broad) | Typically appears as a broad singlet and may exchange with solvent, sometimes not being observed. |
Carbon-13 NMR is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., C=O, aromatic C, aliphatic C). udel.edu For this compound, with its 12 carbon atoms, a number of unique signals are expected, depending on molecular symmetry.
The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears far downfield (165-180 ppm). libretexts.org The aromatic carbons of both the pyridine and phenyl rings resonate in a characteristic range (120-160 ppm). libretexts.orgchemicalbook.com The carbon atom directly bonded to the fluorine (C2') will show a large C-F coupling constant, and its chemical shift will be significantly influenced by the fluorine's electronegativity. udel.edu Other carbons near the fluorine will also exhibit smaller C-F couplings.
Predicted ¹³C NMR Data for this compound This table presents predicted values based on analogous structures and established correlations.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Carboxylic Acid (C=O) | 165 - 175 | Most downfield signal due to being a carbonyl carbon. |
| Carbon bonded to Fluorine (C2') | 155 - 165 (d) | Shifted downfield by fluorine; appears as a doublet due to strong one-bond C-F coupling. |
| Pyridine & Phenyl Ring Carbons | 120 - 155 | Multiple signals expected in the aromatic region. Shifts are influenced by N, F, and COOH substituents. |
Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine atoms in a molecule. nih.gov Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides strong, sharp signals over a wide chemical shift range, making it very sensitive to the local electronic environment. huji.ac.ilresearchgate.net
For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom. The precise chemical shift of this signal provides a unique fingerprint of its environment. biophysics.org This signal would likely appear as a multiplet due to coupling with the adjacent protons on the phenyl ring (H3' and H6'). researchgate.net
Predicted ¹⁹F NMR Data for this compound
| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic C-F | -110 to -140 | Multiplet |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
For this compound, the IR spectrum would be dominated by several key features:
O-H Stretch: A very broad absorption band between 2500 and 3300 cm⁻¹ is characteristic of the hydroxyl group in a carboxylic acid. researchgate.net
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. researchgate.net
C=C and C=N Stretches: Medium to weak absorptions in the 1450-1620 cm⁻¹ region are indicative of the aromatic pyridine and phenyl rings. researchgate.net
C-F Stretch: A strong absorption band in the 1100-1300 cm⁻¹ region is characteristic of the carbon-fluorine bond.
Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium-Weak |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=C / C=N (Aromatic Rings) | 1450 - 1620 | Medium-Weak |
| C-F (Aryl Fluoride) | 1100 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
ESI is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the molecular formula.
For this compound (C₁₂H₈FNO₂), the expected exact mass can be calculated.
Predicted ESI-MS Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₂H₈FNO₂ |
| Exact Mass | 217.0539 g/mol |
| [M+H]⁺ (Positive Mode) | 218.0617 m/z |
| [M-H]⁻ (Negative Mode) | 216.0461 m/z |
Liquid Chromatography-Mass Spectrometry (LC-MS) Integration
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of this compound, offering a powerful combination of separation and detection. This method provides high sensitivity and selectivity, making it invaluable for both qualitative and quantitative assessments. In a typical application, a High-Performance Liquid Chromatography (HPLC) system is interfaced with a mass spectrometer, often a triple quadrupole or high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap analyzer.
The chromatographic separation would likely be achieved on a reversed-phase column (e.g., a C18 column). The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with an acid modifier like formic acid to ensure the protonation of the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities.
Following elution from the HPLC column, the analyte enters the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source. In positive ESI mode, this compound would be expected to be detected as the protonated molecular ion [M+H]⁺. For high-resolution mass spectrometry, the exact mass of this ion can be measured with high precision, which helps in confirming the elemental composition of the molecule.
For quantitative studies, a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode is often used. This involves selecting the protonated parent ion, subjecting it to collision-induced dissociation (CID), and monitoring a specific fragment ion. This two-stage mass filtering significantly enhances selectivity and reduces chemical noise.
Table 1: Illustrative LC-MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
| LC System | UHPLC/HPLC |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-5 µL |
| MS System | Triple Quadrupole or HRMS (TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ | m/z 218.0612 |
| Monitored Transition | [To be determined experimentally] |
| Scan Mode | Full Scan (Qualitative), SRM (Quantitative) |
Chromatographic Separation Techniques
Developing and validating an HPLC method is crucial for the routine analysis of this compound, ensuring reliability, accuracy, and precision. The process involves optimizing chromatographic conditions and then validating the method according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Method development would begin with the selection of a suitable column and mobile phase. Given the compound's structure, a reversed-phase approach is the most logical starting point. Different C18 columns from various manufacturers would be screened, along with other stationary phases like C8 or phenyl-hexyl if necessary. The mobile phase composition (ratio of aqueous to organic solvent), pH, and choice of buffer or acid additive would be systematically varied to achieve optimal separation, characterized by a sharp, symmetrical peak with a reasonable retention time. The detection wavelength for a UV detector would be determined by analyzing the compound's UV spectrum to find the wavelength of maximum absorbance (λmax).
Once optimal conditions are established, the method would be validated for several parameters to ensure its performance.
Table 2: Key Parameters for HPLC Method Validation
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. Often assessed by spike/recovery studies. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of chromatography used for assessing the purity and performing quantitative analysis of organic compounds like this compound. For purity analysis, a gradient elution method is often developed to separate the main compound from any potential synthesis-related impurities or degradation products. The area of the main peak relative to the total area of all peaks in the chromatogram provides a measure of purity, often expressed as a percentage.
For quantitative analysis, an isocratic method, where the mobile phase composition remains constant, is often preferred for its robustness and reproducibility. A calibration curve is constructed by injecting known concentrations of a pure reference standard of this compound and plotting the peak area response against the concentration. The concentration of the analyte in unknown samples can then be determined by interpolating their peak areas from this curve. An internal standard may also be used to improve the precision of the quantification.
While UV detection is common, specialized detectors can offer enhanced sensitivity and selectivity. For this compound, HPLC with fluorimetric detection could be a viable option. The intrinsic fluorescence of the molecule would first need to be assessed. The pyridine ring system may exhibit some native fluorescence. If the native fluorescence is weak, derivatization with a fluorescent tag could be employed. This involves reacting the carboxylic acid group of the molecule with a fluorogenic reagent to produce a highly fluorescent derivative. This approach can dramatically lower the limits of detection, which is particularly useful for trace-level analysis. Alternatively, post-column derivatization, where the reagent is added to the column effluent just before the detector, can be used.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic chemistry for monitoring the progress of a reaction. For the synthesis of this compound, which could be prepared via a Suzuki coupling reaction between a fluorophenylboronic acid and a bromonicotinic acid derivative, TLC is an ideal tool.
To monitor the reaction, small aliquots are taken from the reaction mixture at different time points and spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254). Alongside the reaction mixture, spots of the starting materials are also applied as references. The plate is then developed in a chamber containing a suitable solvent system (eluent), which is typically a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol).
After development, the plate is visualized, usually under a UV lamp, where the spots corresponding to the starting materials and the newly formed product can be seen. The disappearance of the starting material spots and the appearance of a new spot for the product indicate the progression of the reaction. The relative positions of the spots (Rf values) provide information about the polarity of the compounds; the product, being a different molecule, will have a different Rf value from the reactants. This allows the chemist to determine when the reaction is complete.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed empirical formula. This comparison serves as a crucial check for the purity and identity of a newly synthesized compound.
For this compound, with the molecular formula C₁₂H₈FNO₂, a small, accurately weighed amount of the purified compound would be combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. The fluorine content is not typically measured directly by this method but can be inferred if the C, H, and N percentages match the theoretical values. The molecular formula indicates a molecular weight of 217.20 g/mol .
Table 3: Theoretical Elemental Composition of this compound (C₁₂H₈FNO₂)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 66.37% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.71% |
| Fluorine | F | 18.998 | 1 | 18.998 | 8.75% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.45% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.73% |
An experimental result from elemental analysis that falls within an acceptable margin of error (typically ±0.4%) of these theoretical values provides strong evidence for the compound's empirical formula and its purity.
Iv. Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 2-(2-Fluorophenyl)nicotinic acid at the atomic level.
Density Functional Theory (DFT) for Electronic and Geometric Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine the molecule's most stable geometric configuration (ground state). nih.gov
Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. eurjchem.com A smaller gap suggests the molecule is more polarizable and reactive. The molecular electrostatic potential (MEP) map is another vital output, which visualizes the charge distribution across the molecule. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen, nitrogen, and fluorine atoms, indicating regions that are favorable for electrophilic attack and hydrogen bonding. In contrast, positive potential (blue) would be located around the hydrogen atoms.
Table 1: Predicted Geometric Parameters for this compound using DFT Note: These are representative values based on DFT studies of analogous molecules like substituted biphenyls and nicotinic acid derivatives. nih.goveurjchem.comoaji.net
| Parameter | Description | Predicted Value |
|---|---|---|
| C(pyridine)-C(phenyl) Bond Length | The length of the single bond connecting the two aromatic rings. | ~1.48 Å |
| C-F Bond Length | The length of the bond between the phenyl carbon and the fluorine atom. | ~1.35 Å |
| C=O Bond Length | The length of the double bond in the carboxylic acid group. | ~1.21 Å |
| Pyridine-Phenyl Dihedral Angle | The twist angle between the planes of the two rings. | 40° - 60° |
Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)
DFT calculations are also a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an IR spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of functional groups. For this compound, characteristic peaks would be predicted for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-N and C-C stretching vibrations within the aromatic rings (1400-1600 cm⁻¹), and the C-F stretch (~1200 cm⁻¹). oaji.net
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum. researchgate.net These transitions typically involve the promotion of an electron from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO), often corresponding to π→π* transitions within the aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT allows for the prediction of ¹H and ¹³C NMR chemical shifts. These calculations can help in assigning specific signals in the experimental spectra to individual atoms in the molecule, which is particularly useful for complex, substituted structures. oaji.net
Table 2: Predicted IR Vibrational Frequencies for Key Functional Groups Note: Based on DFT calculations for similar aromatic and heterocyclic compounds. nih.govoaji.net
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | ~3000 - 3300 |
| C=O (Carboxylic Acid) | Stretching | ~1680 - 1720 |
| C=N, C=C (Aromatic Rings) | Stretching | ~1400 - 1600 |
| C-F (Fluorophenyl) | Stretching | ~1180 - 1250 |
Conformational Analysis and Tautomeric Equilibria
For a molecule like this compound, which has a flexible single bond connecting its two ring systems, conformational analysis is crucial. By calculating the energy as a function of the dihedral angle between the pyridine (B92270) and phenyl rings, a potential energy surface can be generated. This analysis reveals the most stable conformation (the energy minimum) and the energy barriers to rotation. Due to the steric clash between the pyridine nitrogen and the ortho-fluorine atom, free rotation is expected to be significantly hindered, resulting in a well-defined, twisted global minimum energy conformation. researchgate.net
Tautomerism is another aspect that can be investigated. While the aromatic rings are stable, the carboxylic acid group can exist in different forms. The most common tautomeric consideration for carboxylic acids is the formation of hydrogen-bonded dimers, especially in the solid state or in non-polar solvents, which can be modeled computationally to determine their stability relative to the monomeric form.
Molecular Modeling and Simulation
Moving from the intrinsic properties of a single molecule to its interactions with a larger biological system, molecular modeling and simulation techniques become essential.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its protein target.
In a hypothetical docking study, this compound would be placed into the binding site of a target protein. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy. Successful docking of nicotinic acid derivatives has been performed on various targets, including enzymes like nitroreductase and penicillin-binding proteins. mdpi.comnih.gov
For this compound, key interactions would be anticipated:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the -OH part) and acceptor (the C=O part). The pyridine nitrogen also acts as a hydrogen bond acceptor. These groups would likely form critical hydrogen bonds with amino acid residues like serine, threonine, lysine, or arginine in the protein's active site.
π-π Stacking: The two aromatic rings (pyridine and fluorophenyl) can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Halogen Bonding: The fluorine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom like an oxygen or a nitrogen in the protein backbone or side chains.
Table 3: Potential Intermolecular Interactions in a Protein-Ligand Complex
| Interaction Type | Functional Group on Ligand | Potential Protein Residue Partner |
|---|---|---|
| Hydrogen Bond (Donor) | Carboxylic Acid (-OH) | Asp, Glu, Ser, Thr (side chain O); Main chain C=O |
| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O), Pyridine (N) | Lys, Arg, His (side chain N-H); Main chain N-H |
| π-π Stacking | Pyridine Ring, Phenyl Ring | Phe, Tyr, Trp |
| Halogen Bond | Fluorine | Main chain C=O; Ser, Thr (side chain O) |
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the structure of this compound, a pharmacophore model can be constructed. This model would consist of features such as a hydrogen bond donor, hydrogen bond acceptors, two aromatic rings, and a hydrophobic/halogen bond feature, all arranged in a specific three-dimensional geometry dictated by the molecule's conformation.
Once this pharmacophore model is defined, it can be used as a 3D query to perform a virtual screen of large chemical databases containing millions of compounds. This process rapidly identifies other molecules that possess the same pharmacophoric features in the same spatial arrangement, even if their underlying chemical scaffolds are different. The resulting "hit" compounds are then considered candidates for further investigation, making pharmacophore modeling a powerful tool for lead discovery.
Structure-Activity Relationship (SAR) Modeling (Computational Approaches)
Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound influences its biological activity. For this compound, this would involve a systematic analysis of how modifications to its molecular structure could enhance its desired therapeutic effects and minimize unwanted side effects.
The core of SAR lies in identifying the key structural features—pharmacophores—that are essential for the compound's interaction with its biological target. In the case of this compound, these features would include the nicotinic acid core, the fluorophenyl group, and the carboxylic acid functional group.
Hypothetical SAR Exploration:
A computational SAR study of this compound would typically involve the following steps:
Conformational Analysis: Determining the most stable three-dimensional shape of the molecule, which is crucial for its interaction with a biological receptor.
Pharmacophore Mapping: Identifying the key electronic and steric features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
Analog Design: Creating a virtual library of related compounds by systematically modifying the structure of this compound. This could involve changing the position of the fluorine atom on the phenyl ring, substituting the fluorine with other halogens, or altering the substitution pattern on the nicotinic acid ring.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural properties of these analogs with their predicted biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
While specific SAR data for this compound is not available, studies on related nicotinic acid derivatives have often highlighted the importance of the substitution pattern on the pyridine and phenyl rings for activities such as anti-inflammatory effects.
Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The assessment of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in determining its potential as a therapeutic agent. In silico ADME predictions offer a rapid and cost-effective way to screen compounds for favorable pharmacokinetic profiles.
For this compound, a variety of computational models would be employed to predict its ADME characteristics. These predictions are typically based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.
Predicted ADME Profile:
The following table outlines the kind of data that would be generated in a theoretical ADME prediction for this compound. Note: The values presented here are hypothetical and are for illustrative purposes only, as specific computational studies for this compound are not publicly available.
| ADME Property | Predicted Outcome | Significance |
| Absorption | ||
| Oral Bioavailability | Moderate to High | Indicates the fraction of the drug that reaches systemic circulation after oral administration. |
| Human Intestinal Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Suggests the ability of the compound to cross the intestinal epithelial barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Predicts whether the compound can cross into the central nervous system. |
| Plasma Protein Binding | High | The extent of binding to plasma proteins can affect the drug's availability to act at its target site. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific CYP isozymes | Predicts potential drug-drug interactions. |
| Excretion | ||
| Renal Clearance | Moderate | Indicates the rate at which the drug is cleared from the body by the kidneys. |
These in silico predictions are invaluable for guiding the optimization of a lead compound. For instance, if a compound is predicted to have poor oral absorption, medicinal chemists can modify its structure to improve this property. Similarly, if a compound is predicted to be a potent inhibitor of a key metabolic enzyme, modifications can be made to mitigate this risk.
V. Biological Activity and Mechanistic Insights Preclinical Research
In Vitro Biological Activity Profiling
The in vitro evaluation of 2-(2-Fluorophenyl)nicotinic acid and its analogs has revealed a spectrum of biological activities. These studies are critical for identifying potential therapeutic applications and understanding the molecular pathways through which these compounds exert their effects.
Derivatives of nicotinic acid have been a subject of interest for their potential antimicrobial properties. Research has focused on their efficacy against various bacterial and mycobacterial strains, including those resistant to conventional antibiotics.
Nicotinic acid itself is not recognized for direct antibacterial effects; however, its derivatives have shown significant promise. nih.gov A series of acylhydrazones synthesized from nicotinic acid demonstrated noteworthy activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 µg/mL. nih.gov
One particular acylhydrazone derivative showed potent efficacy against a methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 strain, with an MIC of 7.81 µg/mL. nih.gov Furthermore, cyclization of these acylhydrazones into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives also yielded compounds with antibacterial properties. A derivative featuring a 5-nitrofuran substituent was active against Bacillus subtilis and Staphylococcus aureus (MIC = 7.81 µg/mL), as well as MRSA strains (MIC = 15.62 µg/mL). nih.gov These findings highlight the potential of the nicotinic acid scaffold in developing new agents to combat challenging Gram-positive infections, including MRSA. nih.govmdpi.commedcraveonline.comnih.gov
Table 1: Antibacterial Activity of Nicotinic Acid Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Acylhydrazone Derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 |
| Acylhydrazone Derivative | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 |
| 1,3,4-Oxadiazoline Derivative | Bacillus subtilis ATCC 6633 | 7.81 |
| 1,3,4-Oxadiazoline Derivative | Staphylococcus aureus ATCC 6538 | 7.81 |
| 1,3,4-Oxadiazoline Derivative | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 |
The antimycobacterial potential of nicotinic acid derivatives has also been investigated. mdpi.compreprints.orgmdpi.com Acylhydrazones, a class of compounds derived from nicotinic acid hydrazide, are known to possess a wide spectrum of biological activities, including antitubercular properties. nih.gov Similarly, derivatives of 1,3,4-oxadiazole (B1194373) have documented antimycobacterial action. nih.gov
While direct studies on this compound are limited, research on the related compound nicotinamide (B372718) (NAM) provides context. NAM exhibits modest direct activity against Mycobacterium tuberculosis in broth cultures. nih.govnih.gov Its activity is significantly enhanced within macrophages, suggesting a host-mediated mechanism. nih.govnih.gov This effect is dependent on the bacterium's expression of a functional nicotinamidase/pyrazinamidase (PncA) enzyme, which converts NAM into its active form. nih.govnih.gov This highlights that the antimycobacterial action of nicotinic acid-related compounds can be complex, involving both direct effects and host-pathogen interactions.
The antiproliferative effects of nicotinic acid and its derivatives have been explored in various cancer cell lines.
Caco-2 (Colon Carcinoma) : Studies on the human colon adenocarcinoma cell line Caco-2 have investigated the effects of nicotinic acid in the context of inflammation, a process closely linked to cancer development. nih.govnih.govcytion.commdpi.com In an in vitro model where inflammation was induced using lipopolysaccharide (LPS) and interleukin-1β (IL-1β), nicotinic acid significantly reduced the production of the pro-inflammatory cytokine IL-8. nih.gov This anti-inflammatory effect suggests a potential modulatory role in the tumor microenvironment. nih.gov
HCT-116 (Colon Carcinoma) : The HCT-116 human colon cancer cell line is widely used in drug screening and therapeutic research. wikipedia.orgcytion.comcytion.com While direct data for this compound is not prominent, studies on other complex heterocyclic compounds have demonstrated growth inhibitory effects. For example, a bis[2-(2,2-dimethylpropanoylamino)phenyl] disulfide derivative inhibited HCT-116 cell proliferation with an IC₅₀ value of 9.7 µM. nih.gov This indicates the susceptibility of this cell line to targeted chemical agents.
Specific antiproliferative data for this compound against HeLa, MCF-7, and HepG-2 cell lines is not extensively available in the reviewed literature.
Table 2: Antiproliferative and Anti-inflammatory Activity
| Compound/Derivative | Cell Line | Activity Type | Finding |
|---|---|---|---|
| Nicotinic Acid | Caco-2 | Anti-inflammatory | Significantly reduced IL-8 production induced by LPS and IL-1β. nih.gov |
| Bis[2-(acylamino)phenyl] disulfide | HCT-116 | Antiproliferative | IC₅₀: 9.7 µM. nih.gov |
Nicotinic acid and its metabolites are known to interact with key cellular enzymes, particularly sirtuins.
SIRT1 (Sirtuin 1) : Sirtuin 1 (SIRT1) is a NAD⁺-dependent deacetylase that plays a crucial role in regulating cellular inflammation, metabolism, and stress responses. nih.gov Research has shown that nicotinic acid can up-regulate SIRT1 expression. nih.gov This upregulation is a key mechanism behind its anti-inflammatory effects. For instance, nicotinic acid was found to inhibit vascular inflammation through a SIRT1-dependent signaling pathway. nih.gov It also inhibits the activation of the NLRP3 inflammasome in vascular endothelial cells, an effect that is reversed by the knockdown of SIRT1. nih.gov In contrast, nicotinamide (NAM), the amide form of nicotinic acid, is known to be a pan-sirtuin inhibitor. nsf.gov
There is currently limited specific information available regarding the direct inhibitory activity of this compound on Caspase-3.
The interaction of nicotinic acid with specific cell surface receptors is a primary mechanism for its physiological effects.
G protein-coupled receptors (GPCRs) : The primary molecular target for nicotinic acid is a specific G protein-coupled receptor known as GPR109A (also called HCA₂ or HM74A). nih.govnih.govnih.govmultispaninc.com This receptor is highly expressed in adipocytes and immune cells. multispaninc.com Activation of GPR109A by nicotinic acid (with an EC₅₀ of approximately 1 µM) in adipocytes leads to the inhibition of adenylyl cyclase, which is central to its lipid-lowering effects. nih.gov The interaction is highly specific, and studies using radiolabeled nicotinic acid have confirmed direct, guanine (B1146940) nucleotide-sensitive binding to this receptor. nih.govresearchgate.net
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) : While sharing a "nicotinic" name, nicotinic acid itself is distinct from the agonists that act on nicotinic acetylcholine receptors. However, related research on other fluorinated nicotinic compounds has explored nAChR binding. For example, the PET imaging ligand [¹⁸F]2-fluoro-A-85380 ([¹⁸F]2-FA), which has a similar name component, has been studied for its binding to α4β2-type nAChRs. nih.gov
There is no significant available data from the reviewed sources on the binding or functional activity of this compound at integrin αvβ3, 5-HT1A, or 5-HT2A receptors.
Cellular Pathway Modulation (e.g., metabolic activity of cells, cell membrane stability)
Preclinical research indicates that nicotinic acid and its derivatives can modulate fundamental cellular pathways. A primary mechanism involves the regulation of cellular energy metabolism. Nicotinic acid is a precursor for nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and energy metabolism. researchgate.net Supplementation with nicotinic acid can increase cellular NAD+ levels through the Preiss-Handler pathway, which can, in turn, help reduce oxidative stress within mitochondria. mdpi.com This pathway begins with nicotinic acid's conversion to nicotinic acid mononucleotide (NAMN) by the enzyme nicotinic acid phosphoribosyltransferase 1 (NAPRT1). mdpi.com Studies in keratinocytes have shown that while the primary salvage pathway from nicotinamide is dominant, the Preiss-Handler pathway serves as a crucial compensatory route for NAD+ production. mdpi.com
Beyond metabolism, derivatives of nicotinic acid have been shown to influence cellular signaling. For instance, certain thionicotinic acid analogs have been found to induce vasorelaxation, a process mediated in part by endothelium-induced signaling molecules like nitric oxide (NO) and prostacyclin. researcher.lifewikipedia.org Furthermore, the core structure is relevant to the modulation of neuronal signaling. Ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels, are under investigation for their potential to modulate neurotransmission. nih.gov Positive allosteric modulators (PAMs) of these receptors can amplify signaling mediated by the endogenous neurotransmitter acetylcholine. scilit.com
Structure-Activity Relationship (SAR) Studies (Experimental Approaches)
The biological effects of this compound derivatives are intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features influence potency, selectivity, and efficacy. The pyridine (B92270) carboxylic acid scaffold is recognized as a versatile foundation in medicinal chemistry, as substitutions at various positions on the pyridine ring allow for the fine-tuning of a compound's activity and selectivity. nih.gov
SAR studies on related compounds have provided key insights into the structural requirements for biological activity. In a series of sulfonylpiperazine analogs that incorporate a fluorophenyl moiety, modifications to the scaffold significantly altered potency and selectivity for human α4β2 and α3β4 nicotinic acetylcholine receptor (nAChR) subtypes. pensoft.net
Key findings from these studies include:
Position of the Phenyl Substituent: Replacing an ortho-fluorophenyl group with a para-methoxyphenyl group led to a twofold decrease in potency for Hα4β2 nAChRs but a fourfold increase in potency for Hα3β4 nAChRs. pensoft.net
Nature of the Phenyl Substituent: Substituting the fluorine with a carboxylic acid resulted in a loss of activity at both receptor subtypes. pensoft.net
Carboxylic Acid Modifications: For thionicotinic acid derivatives, the presence of a carboxylic acid group was associated with the most potent vasorelaxant and antioxidant activity compared to its corresponding amide or nitrile analogs. researcher.lifewikipedia.org
These findings are summarized in the table below, which shows the inhibitory concentration (IC50) of various analogs at two nAChR subtypes.
| Compound | Modification from Parent Structure | Hα4β2 nAChR IC50 (µM) | Hα3β4 nAChR IC50 (µM) |
|---|---|---|---|
| Compound with o-fluorophenyl | Reference | 8.6 | 99.8 |
| Compound with p-methoxyphenyl | Replacement of o-fluorophenyl | 17.1 | 19.1 |
| Compound with p-methyl ester | Replacement of o-fluorophenyl | No significant change | 11.2 |
| Compound with carboxylic acid | Replacement of fluorine | Inactive | Inactive |
The incorporation of fluorine is a common strategy in medicinal chemistry to modulate a molecule's properties. mdpi.com The fluorine atom's high electronegativity and small size can influence a compound's metabolic stability, binding affinity, and lipophilicity. mdpi.com It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, such as aromatic hydroxylation. nih.gov
The position of the fluorine atom is critical for biological activity and selectivity. A key study demonstrated that moving a fluorine atom on the phenyl ring from the para-position to the ortho-position in a series of nAChR modulators caused no significant change in potency for the Hα4β2 subtype but resulted in a dramatic 12-fold decrease in potency for the Hα3β4 subtype. pensoft.net This highlights how subtle positional changes of the fluorine substituent can serve as a powerful tool to fine-tune the selectivity of a compound for different biological targets. Fluorine can also participate in hydrogen bonding, but only as a hydrogen bond acceptor, which can influence its interaction with protein targets compared to a hydroxyl group that can both donate and accept hydrogen bonds. mdpi.com
Lipophilicity, often measured as the partition coefficient (logP), is a critical physicochemical property that influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. protagenic.com Proper optimization of lipophilicity is essential for ensuring a drug can permeate biological membranes to reach its target.
Preclinical Animal Model Studies for Related Fluorinated Pyridine Carboxylic Acid Derivatives
While specific preclinical behavioral studies on this compound were not identified in the reviewed literature, research on related compounds provides a basis for potential applications in central nervous system (CNS) disorders.
The modulation of neuronal nicotinic acetylcholine receptors (nAChRs) is a therapeutic strategy for a variety of neurological and psychiatric conditions, including depression and anxiety. nih.gov Consequently, compounds that interact with these receptors are often evaluated in animal models of behavior. For example, nicotine (B1678760) itself has been shown to produce anxiolytic effects in rodent models of approach-avoidance conflict. nih.gov
Furthermore, various heterocyclic compounds containing pyridine or fluorinated motifs have been assessed for CNS activity.
A series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives showed antidepressant activity in the forced swim test and tail suspension test in mice. nih.gov
Fluorinated cannabidiol (B1668261) derivatives have demonstrated enhanced potency in mice models predictive of anxiolytic, antidepressant, and antipsychotic effects compared to the non-fluorinated parent compound. nih.gov
Selenium-containing pyridinium (B92312) salts have also exhibited antidepressant-like properties in in vivo rodent models. nih.gov
These studies suggest that fluorinated pyridine carboxylic acid derivatives, by targeting CNS pathways, represent a class of compounds with potential for development as agents for treating mood and anxiety disorders. However, further specific preclinical studies are necessary to characterize the behavioral pharmacology profile of compounds closely related to this compound.
Investigations in Disease Models (e.g., inflammatory responses, cancer progression)
Preclinical research on the specific compound this compound in disease models for inflammation and cancer progression is not extensively available in publicly accessible scientific literature. However, the broader class of nicotinic acid derivatives has been the subject of investigation for their potential therapeutic effects in various disease contexts.
Derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory activity. nih.gov In preclinical studies, some of these derivatives have shown the ability to inhibit inflammatory markers in cell-based assays, such as reducing the production of nitrite (B80452), a proxy for nitric oxide, in macrophage cell lines stimulated with inflammatory agents. nih.gov Furthermore, select compounds have been assessed for their impact on pro-inflammatory cytokines like TNF-α and IL-6, demonstrating inhibitory effects comparable to established anti-inflammatory drugs like ibuprofen (B1674241) in in vitro models. nih.gov Some of these promising derivatives have also been advanced to in vivo models of inflammation, such as carrageenan-induced arthritis in rats, to evaluate their anti-inflammatory efficacy in a whole-organism system. nih.gov
In the context of cancer, novel nicotinic acid derivatives have been designed and synthesized with the aim of developing new anticancer agents. nih.govnih.gov Preclinical screening of these compounds has involved assessing their cytotoxic activity against various human cancer cell lines. nih.gov For instance, certain derivatives have exhibited significant cytotoxic potential against colon and prostate cancer cell lines. nih.gov Mechanistic studies have explored their ability to inhibit specific molecular targets relevant to cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.gov Some compounds have demonstrated potent and selective inhibition of VEGFR-2, coupled with the ability to induce apoptosis in cancer cells. nih.gov
It is important to note that these findings relate to the broader class of nicotinic acid derivatives and not specifically to this compound. The specific effects of the fluorine substitution at the 2-position of the phenyl ring on the biological activity in inflammatory or cancer models have not been detailed in the available literature.
Table 1: Preclinical Evaluation of Nicotinic Acid Derivatives in Disease Models
| Compound Class | Disease Model | Key Findings |
| Nicotinic Acid Derivatives | In vitro inflammation (macrophage cells) | Significant inhibition of nitrite production; Reduction of TNF-α and IL-6 levels. nih.gov |
| Nicotinic Acid Derivatives | In vivo inflammation (carrageenan-induced arthritis in rats) | Demonstrated anti-inflammatory activity. nih.gov |
| Nicotinic Acid-Based Cytotoxic Agents | In vitro cancer (human cancer cell lines) | Exhibited cytotoxic potential against various cancer cell lines. nih.gov |
| Nicotinic Acid-Based Cytotoxic Agents | Mechanistic studies (in vitro) | Potent and selective inhibition of VEGFR-2; Induction of apoptosis. nih.gov |
Vi. Broader Academic and Research Applications
Role in Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, the design and synthesis of new molecules are driven by the pursuit of improved therapeutic agents. The strategic incorporation of fluorine into drug candidates is a widely recognized approach to enhance pharmacological properties. nih.govnih.gov A single fluorine atom or a trifluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to its target. stanford.edu
The structure of 2-(2-Fluorophenyl)nicotinic acid is an analogue of nicotinic acid (Vitamin B3), a well-known lipid-lowering agent. wikipedia.orgoregonstate.edu Nicotinic acid exerts its effects, in part, by interacting with specific receptors, such as GPR109A, leading to a cascade of events that reduce the synthesis of low-density lipoprotein (LDL) cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. oregonstate.edunih.gov
The introduction of a 2-fluorophenyl group to the nicotinic acid scaffold could potentially modulate its activity in several ways:
Enhanced Binding Affinity: The fluorine atom's high electronegativity can lead to favorable electrostatic interactions with the target protein, potentially increasing the compound's binding affinity and potency.
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can increase the compound's half-life in the body, leading to a more sustained therapeutic effect.
Altered Pharmacokinetics: Fluorine substitution can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
While extensive research on the specific biological activities of this compound is not widely published, its structural similarity to other biologically active nicotinic acid derivatives suggests its potential as a lead compound in drug discovery programs. nih.gov For instance, various derivatives of nicotinic acid have been explored for their potential as antimicrobial and anticancer agents. nih.gov
Table 1: Illustrative Comparison of Physicochemical Properties
This table provides a hypothetical comparison of key physicochemical properties that medicinal chemists would evaluate when considering this compound as a drug candidate, relative to its parent compound, nicotinic acid.
| Property | Nicotinic Acid | This compound (Predicted) | Rationale for Prediction |
| Molecular Weight ( g/mol ) | 123.11 | 217.18 | Addition of a fluorophenyl group. |
| LogP (Lipophilicity) | 0.39 | Higher | The phenyl and fluorine substituents generally increase lipophilicity. |
| pKa | 4.85 | Lower | The electron-withdrawing effect of the fluorine atom can increase the acidity of the carboxylic acid group. |
| Metabolic Stability | Moderate | Higher | The strong C-F bond can block sites of metabolic oxidation. |
Note: The values for this compound are predicted and for illustrative purposes only, pending experimental verification.
Application as Biochemical Probes and Tool Compounds
Biochemical probes and tool compounds are essential for elucidating biological pathways and validating drug targets. An ideal probe should be potent, selective, and well-characterized to allow for the unambiguous interpretation of experimental results.
Given its structural foundation, this compound could potentially be developed into a biochemical probe for studying the biology of nicotinic acid receptors. For example, a radiolabeled version of this compound could be used in binding assays to identify and characterize novel receptor subtypes or to screen for other molecules that interact with these receptors.
Furthermore, the fluorine atom itself can be a valuable tool. The stable isotope, fluorine-19 (¹⁹F), has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy. ¹⁹F NMR can be used to study the binding of a fluorinated ligand to its protein target, providing insights into the binding site environment and conformational changes upon binding. ethernet.edu.et
Utility as Reference Standards in Analytical Chemistry and Drug Development
In analytical chemistry and drug development, reference standards are highly pure substances used to confirm the identity and purity of a compound and to calibrate analytical instruments. Should this compound or its derivatives become drug candidates, a well-characterized reference standard of the parent compound would be indispensable.
Its applications in this context would include:
Method Development and Validation: A reference standard is crucial for developing and validating analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to quantify the drug in biological matrices.
Purity Assessment: It serves as a benchmark against which the purity of newly synthesized batches of the compound can be compared.
Metabolite Identification: A reference standard of the parent drug is necessary to help identify potential metabolites in in vitro and in vivo studies.
Table 2: Example of an Analytical Reference Standard Specification Sheet
This table illustrates the typical information that would be found on a certificate of analysis for a reference standard of this compound.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | Not available |
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.18 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥ 98% |
| Identity | Conforms to structure by ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, and MS |
| Solubility | Soluble in methanol (B129727), DMSO |
| Storage Conditions | 2-8°C, protect from light |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
